molecular formula C7H8Br2N2O2 B13192365 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid

Katalognummer: B13192365
Molekulargewicht: 311.96 g/mol
InChI-Schlüssel: QLZVFCPXUVWDEQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is a heterocyclic organic compound that contains both bromine and imidazole functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid typically involves the bromination of an imidazole precursor. One common method is the bromination of 1-(propan-2-yl)-1H-imidazole-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.

Analyse Chemischer Reaktionen

Types of Reactions

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated imidazole derivative.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.

Major Products Formed

    Substitution Reactions: Products include various substituted imidazole derivatives depending on the nucleophile used.

    Oxidation Reactions: Imidazole N-oxides are formed.

    Reduction Reactions: Hydrogenated imidazole derivatives are obtained.

Wissenschaftliche Forschungsanwendungen

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms can participate in halogen bonding, which can enhance the binding affinity to the target molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4,5-Dibromo-1-(propan-2-yl)-1H-imidazole-2-carboxylic acid is unique due to the presence of both bromine atoms and the imidazole ring, which confer specific reactivity and binding properties. This makes it a valuable compound for the synthesis of diverse chemical entities and for applications in various scientific fields.

Eigenschaften

Molekularformel

C7H8Br2N2O2

Molekulargewicht

311.96 g/mol

IUPAC-Name

4,5-dibromo-1-propan-2-ylimidazole-2-carboxylic acid

InChI

InChI=1S/C7H8Br2N2O2/c1-3(2)11-5(9)4(8)10-6(11)7(12)13/h3H,1-2H3,(H,12,13)

InChI-Schlüssel

QLZVFCPXUVWDEQ-UHFFFAOYSA-N

Kanonische SMILES

CC(C)N1C(=C(N=C1C(=O)O)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.